molecular formula C18H15N3O5 B2479230 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 921923-77-5

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2479230
CAS No.: 921923-77-5
M. Wt: 353.334
InChI Key: VXEASSACVGEWAM-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule that integrates a 1,3,4-oxadiazole heterocycle with a 1,3-benzodioxole moiety. This structural motif is of significant interest in medicinal chemistry and chemical biology research. Compounds featuring the 1,3,4-oxadiazole scaffold are frequently investigated as core structures in the development of novel therapeutic agents due to their favorable physicochemical properties and ability to participate in key hydrogen-bonding interactions with biological targets . The 1,3-benzodioxole unit is a privileged structure found in many bioactive molecules. Research on structurally related compounds has demonstrated promising biological activities. For instance, certain acetamide derivatives bearing the 1,3-benzodioxole and 1,3,4-oxadiazole groups have shown notable cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines in vitro, with activity profiles comparable to the chemotherapeutic agent cisplatin . The mechanism of action for such compounds is an active area of investigation; related molecules have been identified as potential inhibitors of matrix metalloproteinases (MMPs), particularly MMP-9, which is a zinc-dependent endoproteinase overexpressed in various malignant tumors and plays a critical role in tumor invasion, angiogenesis, and metastasis . Molecular docking studies suggest these compounds can exhibit good affinity for the active site of the MMP-9 enzyme . This compound is intended for non-human research applications in fields such as anticancer drug discovery, enzyme inhibition studies, and as a building block in synthetic chemistry. It is offered For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-23-13-4-2-3-12(9-13)17-20-21-18(26-17)19-16(22)8-11-5-6-14-15(7-11)25-10-24-14/h2-7,9H,8,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEASSACVGEWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the formation of the benzodioxole ring, followed by the introduction of the oxadiazole ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide . For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant growth inhibition against various cancer cell lines.

Case Study:
A study on N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines showed that certain derivatives exhibited percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that the oxadiazole structure may contribute to enhanced anticancer activity.

CompoundCancer Cell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have shown promising antimicrobial effects. For example, studies on various acetamide derivatives have reported significant activity against both Gram-positive and Gram-negative bacteria.

Case Study:
A series of synthesized acetamides were evaluated for their antimicrobial properties against Mycobacterium tuberculosis and other pathogens. The findings indicated that certain derivatives displayed potent activity against these microorganisms .

Compound TypeTarget OrganismActivity Level
Acetamide DerivativesMycobacterium tuberculosisSignificant
Acetamide DerivativesGram-positive BacteriaModerate to High
Acetamide DerivativesGram-negative BacteriaModerate

Anti-Diabetic Potential

Recent investigations also suggest that oxadiazole-containing compounds may possess anti-diabetic properties. In vivo studies using genetically modified models have indicated that some derivatives significantly lower glucose levels.

Case Study:
Research involving a series of new oxadiazole derivatives demonstrated their ability to reduce glucose levels in Drosophila melanogaster models, indicating potential for further development as anti-diabetic agents .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and oxadiazole rings can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents on Oxadiazole Benzodioxole/Other Groups Reference
Target Compound 1,3,4-Oxadiazole + Acetamide 3-Methoxyphenyl 2H-1,3-Benzodioxol-5-yl -
2-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-Oxazol-3-yl]Methoxy}-N-(2-Methoxy-5-Methylphenyl)Acetamide 1,2-Oxazole + Acetamide 2-Methoxy-5-Methylphenyl 2H-1,3-Benzodioxol-5-yl
Egalognastat (O-GlcNAcase Inhibitor) 1,3,4-Thiadiazole + Acetamide Piperazine-ethyl-benzodioxole 2H-1,3-Benzodioxol-5-yl
N-(4-Chlorophenyl)-2-((5-(4-Oxo-3,4-Dihydrophthalazin-1-yl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamide 1,3,4-Oxadiazole + Thioacetamide 4-Chlorophenyl Phthalazinone
2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide 1,3,4-Oxadiazole + Thioacetamide 3-Chlorophenyl Benzofuran

Key Observations :

  • Substituent Diversity : The target compound’s 3-methoxyphenyl group distinguishes it from analogs with chlorophenyl (e.g., ), benzofuran (e.g., ), or piperazine-ethyl-benzodioxole (e.g., ) substituents.
  • Core Modifications : Replacement of 1,3,4-oxadiazole with 1,2-oxazole (as in ) or thiadiazole (as in ) alters electronic properties and bioactivity.

Key Observations :

  • Enzyme inhibition (e.g., ) and antimicrobial activity (e.g., ) are common among benzodioxole-oxadiazole hybrids.
  • Anti-proliferative effects are linked to phthalazinone-containing analogs (e.g., ), suggesting substituents critically influence target specificity.

Physicochemical and Spectral Comparison

Table 3: Physicochemical Properties and Spectral Data
Compound Name Molecular Weight logP Melting Point (°C) Key IR/NMR Signals Reference
Target Compound ~396.4* ~3.21* - Not reported -
2-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-Oxazol-3-yl]Methoxy}-N-(2-Methoxy-5-Methylphenyl)Acetamide 396.4 3.21 - C=O stretch (1680–1700 cm⁻¹)
N-(4-Chlorophenyl)-2-((5-(4-Oxo-3,4-Dihydrophthalazin-1-yl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamide 425.9 - 206–208 N–H (3210 cm⁻¹), C–S (621 cm⁻¹)
2-((5Z)-5-(2-Methoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Acetamide 406.5 - - C–S (1384 cm⁻¹ absence confirms S-alkylation)

Notes:

  • The target compound’s molecular weight and logP are estimated based on structural similarity to .
  • IR spectra of analogs confirm S-alkylation (absence of C–S bands near 1384 cm⁻¹) and acetamide C=O stretches .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C26H26N2O5
  • Molecular Weight : 446.5 g/mol
  • SMILES Notation : CC(Nc(cc1)ccc1C(NC(Cc(cc1)ccc1OC)Cc(cc1)cc2c1OCO2)=O)=O
  • LogP : 4.152 (indicating lipophilicity)
  • Water Solubility : LogSw = -4.36 (suggesting low solubility)

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit various biological activities including:

  • Anticancer Activity :
    • Compounds containing oxadiazole rings have been shown to inhibit telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .
    • Specific studies have demonstrated that the oxadiazole moiety can block growth factors and enzymes associated with tumor growth.
  • Antimicrobial Activity :
    • Some benzodioxole derivatives exhibit antimicrobial properties against several pathogens, including Staphylococcus aureus and Escherichia coli . The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways has been suggested through various in vitro assays. Studies indicate a potential for reducing pro-inflammatory cytokines in cell cultures .

Case Study 1: Anticancer Activity

A study published in the ACS Omega journal investigated the anticancer properties of several oxadiazole derivatives. The results indicated that compounds similar to this compound showed significant inhibition of cancer cell lines such as HepG2 and MCF7. The study highlighted the structure–activity relationship (SAR), showcasing how modifications in the benzodioxole and oxadiazole rings influenced potency against cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against various microbial strains using the disk diffusion method. The results demonstrated that compounds with similar structures exhibited varying degrees of inhibition against Staphylococcus aureus and Candida albicans. The findings suggested that the presence of the benzodioxole structure enhances antimicrobial efficacy by increasing membrane permeability .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation in HepG2
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryReduction in pro-inflammatory cytokines

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